molecular formula C22H30O6 B1256807 Maoecrystal Z

Maoecrystal Z

Cat. No.: B1256807
M. Wt: 390.5 g/mol
InChI Key: WAOUILKFOLDIAX-NJOKITKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maoecrystal Z is a structurally complex and biologically active diterpenoid natural product. It was first isolated from the plant Isodon eriocalyx , which is used in traditional folk medicine . This compound belongs to the ent-kauranoid family and features a densely functionalized, rearranged framework that is unprecedented among seco-ent-kauranoid natural products, containing six contiguous stereogenic centers . This compound has demonstrated promising in vitro cytotoxic activity against a panel of human tumor cell lines, including K562 leukemia, MCF-7 breast cancer, and A2780 ovarian cancer cells . Its potent and selective bioactivity makes it a compelling target for pharmacological and synthetic organic chemistry research. The first total synthesis of (-)-maoecrystal Z was achieved in 12 steps from (-)-γ-cyclogeraniol, employing key transformations such as a Ti(III)-mediated reductive epoxide coupling and a Sm(II)-mediated reductive cascade cyclization . This synthesis confirmed the assigned stereochemistry of the natural product and has provided a route for its procurement for research purposes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

[(1S,2S,3R,8S,9S,10R,12S)-2-hydroxy-4,4-dimethyl-14-oxo-12-(3-oxoprop-1-en-2-yl)-15-oxatetracyclo[6.5.3.01,9.03,8]hexadecan-10-yl] acetate

InChI

InChI=1S/C22H30O6/c1-12(10-23)14-8-15(28-13(2)24)16-21-7-5-6-20(3,4)17(21)18(25)22(16,9-14)19(26)27-11-21/h10,14-18,25H,1,5-9,11H2,2-4H3/t14-,15-,16+,17-,18+,21-,22+/m1/s1

InChI Key

WAOUILKFOLDIAX-NJOKITKISA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H](C[C@]23[C@@H]1[C@@]4(CCCC([C@H]4[C@@H]2O)(C)C)COC3=O)C(=C)C=O

Canonical SMILES

CC(=O)OC1CC(CC23C1C4(CCCC(C4C2O)(C)C)COC3=O)C(=C)C=O

Synonyms

maoecrystal Z

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis of Maoecrystal Z

The total synthesis of this compound has been achieved through several innovative synthetic strategies. The first total synthesis was reported in 2014, employing a series of diastereoselective radical cyclization reactions. Key steps in this synthesis included:

  • Sm(II)-mediated reductive cascade cyclization : This step facilitated the formation of two rings and established four new stereocenters in a single reaction.
  • Ti(III)-mediated reductive epoxide-acrylate coupling : This reaction produced a functionalized spirolactone, which is crucial for constructing the bicyclic structure of this compound .

The synthesis process involves multiple stages and careful selection of reagents to ensure high yields and selectivity. The final product was synthesized in just 12 steps from starting materials derived from natural sources .

Cytotoxicity

This compound exhibits significant cytotoxic effects against several human cancer cell lines. The following table summarizes its inhibitory concentrations (IC50) compared to standard chemotherapeutic agents:

Cell LineIC50 (µg/mL)Comparison with Positive Controls
K562 Leukemia2.90Comparable to camptothecin
MCF7 Breast1.63Comparable to paclitaxel
A2780 Ovarian1.45Comparable to paclitaxel

These values indicate that this compound has potent anti-cancer properties, making it a candidate for further pharmacological development .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Cytotoxic Activity : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Synthetic Chemistry : Research into the synthetic pathways for this compound has provided insights into developing related compounds with enhanced biological activities or altered pharmacokinetic properties .
  • Natural Product Chemistry : The isolation and characterization of this compound from Isodon eriocalyx have contributed to understanding the biosynthetic pathways of diterpenes and their derivatives within this plant family .

Preparation Methods

Core Bicyclo[3.2.1]octane Skeleton

The bicyclo[3.2.1]octane core (rings B and C) was targeted via a Ti<sup>III</sup>-mediated reductive epoxide coupling. This single-electron transfer (SET) process enables the simultaneous formation of two carbon-carbon bonds while establishing vicinal quaternary centers at C6 and C7.

Spiro-Lactone Installation

The spiro-fused γ-lactone (ring A) was introduced early in the synthesis using a stereoselective aldol cyclization. This step capitalizes on the inherent rigidity of γ-cyclogeraniol derivatives to enforce axial chirality.

D-Ring Construction via Reductive Cyclization

The six-membered D ring was forged through a Sm<sup>II</sup>-mediated ketyl-olefin cyclization. This transformation simultaneously generates the C9 and C11 stereocenters while annulating the final ring.

Key Synthetic Steps and Reaction Optimization

Ti<sup>III</sup>-Mediated Reductive Epoxide Coupling

The Reisman group's synthesis utilized a TiCl<sub>3</sub>/Zn-mediated coupling of epoxide 15 to construct the bicyclo[3.2.1]octane system (Table 1):

Table 1. Optimization of Ti<sup>III</sup>-Mediated Epoxide Coupling

ConditionSolventTemp (°C)Yield (%)dr (C6:C7)
TiCl<sub>3</sub>/ZnTHF074>20:1
Cp<sub>2</sub>TiClToluene-785815:1
Ti(O<sup>i</sup>Pr)<sub>4</sub>/MgEt<sub>2</sub>O25<5-

The optimal conditions (entry 1) provided lactone 30 in 74% yield with >20:1 diastereoselectivity. Mechanistic studies revealed that the reaction proceeds via sequential epoxide opening, radical recombination, and lactonization.

Sm<sup>II</sup>-Mediated Reductive Cascade Cyclization

The critical D-ring formation was achieved through a SmI<sub>2</sub>-mediated cascade (Figure 1):

Figure 1. Sm<sup>II</sup> Cascade Cyclization Mechanism

  • Single-electron reduction of aldehyde to ketyl radical

  • 6-endo-trig cyclization to form C9-C11 bond

  • Second SET generates enolate for aldol closure

  • Protonation establishes C7 stereochemistry

Optimization studies demonstrated that adding H<sub>2</sub>O as a proton source improved yields from 38% to 65% while maintaining 10:1 dr.

Comparative Analysis of Synthetic Routes

Reisman's 12-Step Synthesis (2011)

The inaugural synthesis remains the shortest route to date (Table 2):

Table 2. Reisman Synthesis Key Metrics

StepTransformationYield (%)Cumulative Yield (%)
1γ-Cyclogeraniol → Epoxide 15 8282
5Ti<sup>III</sup> Coupling7432.5
9Sm<sup>II</sup> Cyclization6512.4
12Final Deprotection8310.3

This route's efficiency stems from the convergent coupling of fragments derived from (-)-γ-cyclogeraniol and a chiral alkyl iodide.

Lv's Bicyclo[3.2.1]octane Approach (2018)

Lv and co-workers developed an alternative strategy featuring:

  • Cross-ring radical cyclization for quaternary center formation

  • Ueno-Stork cyclization on a 1,6-enone system

  • Retro-aldol/aldol cascade to access this compound

While longer (18 steps), this approach demonstrated the versatility of radical-based methods for ent-kauranoid synthesis.

Critical Challenges and Solutions

Stereochemical Control at C11

The C11 stereocenter proved particularly challenging due to competing transition states in the Sm<sup>II</sup> cyclization. Computational studies revealed that chair-like transition states favoring axial protonation led to the desired configuration.

Functional Group Compatibility

The acid-sensitive enal moiety required careful manipulation:

  • Ozonolysis of 30 at -78°C prevented overoxidation

  • Eschenmoser's salt methylation under mild conditions (pH 7.5)

Q & A

Q. What are the key steps in the total synthesis of Maoecrystal Z, and how do they ensure structural fidelity?

The total synthesis of this compound involves a retrosynthetic approach that prioritizes the construction of its tricyclic core. Key steps include:

  • Asymmetric Diels-Alder reaction to establish stereochemistry at the C7 and C8 positions.
  • Intramolecular aldol condensation to form the bicyclic framework.
  • Late-stage oxidation to introduce the ketone moiety. Experimental validation via X-ray crystallography (cell parameters: a=8.3489A˚,b=7.3054A˚,c=9.9944A˚a = 8.3489 \, \text{Å}, b = 7.3054 \, \text{Å}, c = 9.9944 \, \text{Å}) confirms the stereochemical outcome .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • 1^1H/13^{13}C NMR : Assignments rely on coupling constants (e.g., J=9.8HzJ = 9.8 \, \text{Hz} for axial-equatorial protons) and DEPT experiments to distinguish CH3_3, CH2_2, and CH groups.
  • IR Spectroscopy : Confirms carbonyl stretching (vC=O=1745cm1v_{\text{C=O}} = 1745 \, \text{cm}^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C13H22O3C_{13}H_{22}O_3, [M+H]+^+ calcd. 227.1648) .

Advanced Research Questions

Q. How do researchers address stereochemical challenges in this compound synthesis, particularly at the C3 and C9 positions?

Stereocontrol is achieved via:

  • Chiral auxiliaries : Evans’ oxazolidinones direct asymmetric alkylation.
  • Catalytic asymmetric catalysis : Shi epoxidation ensures enantioselective epoxide formation. Computational studies (DFT) compare transition-state energies to rationalize selectivity, with ΔG\Delta G^\ddagger differences < 1.5 kcal/mol favoring the desired diastereomer .

Q. What methodologies resolve contradictions between experimental and computational data in this compound’s conformational analysis?

Discrepancies arise when NMR-derived coupling constants conflict with molecular dynamics simulations. Resolution strategies include:

  • Variable-temperature NMR : Assesses rotamer populations (e.g., coalescence temperatures for methyl groups).
  • NOESY correlations : Validate spatial proximity of protons (e.g., H2–H11 cross-peaks).
  • X-ray crystallography : Provides definitive bond angles (e.g., C1–C2–C3 = 112.5°) as a reference .

Q. How are reaction conditions optimized for this compound’s intermediates to balance yield and selectivity?

A Design of Experiments (DoE) approach evaluates:

  • Temperature : Lower temps (0°C) favor kinetic control in aldol reactions.
  • Catalyst loading : 10 mol% of Jacobsen’s catalyst maximizes enantiomeric excess (ee > 95%).
  • Solvent polarity : THF vs. DMF comparisons show THF improves solubility of bicyclic intermediates. Response surface models (RSM) correlate variables with outcomes, achieving 78% yield and 92% ee .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound’s synthetic procedures?

  • Detailed experimental logs : Include reaction monitoring (TLC Rf_f values, quenching conditions).
  • Open-access crystallography data : COD entry 4106854 provides cif files for structure validation.
  • Supporting Information (SI) : Full characterization data for all intermediates (e.g., 13^{13}C NMR spectra for diastereomeric byproducts) .

Q. How should researchers handle conflicting spectroscopic data across studies of this compound analogs?

  • Meta-analysis : Compare chemical shifts (e.g., δ\delta 2.35 ppm for H7 in this compound vs. δ\delta 2.41 ppm in Maoecrystal V) to identify substituent effects.
  • Collaborative verification : Cross-laboratory NMR calibration using internal standards (e.g., TMS).
  • Error analysis : Report confidence intervals for JJ values (±0.2 Hz) .

Methodological Frameworks

What criteria define a rigorous research question for this compound’s bioactivity studies?

Apply the FINER framework :

  • Feasible : Access to milligram-scale samples for cytotoxicity assays.
  • Novel : Investigate understudied targets (e.g., mitochondrial enzymes).
  • Ethical : Use cell lines with validated provenance (ATCC).
  • Relevant : Align with natural product drug discovery trends .

Q. How can systematic reviews improve the synthesis of this compound literature?

  • PRISMA guidelines : Screen studies using inclusion criteria (e.g., peer-reviewed synthesis routes).
  • Risk-of-bias assessment : Evaluate reproducibility metrics (e.g., reporting of ee values in 80% of papers).
  • Meta-regression : Correlate reaction yields with solvent polarity (logPP) .

Tables

Table 1. Crystallographic Data for this compound (COD 4106854)

ParameterValue
Space groupP1211P 1 21 1
Cell volume587.05A˚3587.05 \, \text{Å}^3
RallR_{\text{all}}0.0512
Resolution0.71073A˚0.71073 \, \text{Å} (MoKα)

Table 2. Key Spectroscopic Benchmarks for this compound

TechniqueCritical Data PointSignificance
1^1H NMRδ\delta 1.28 (s, 3H, C12-CH3_3)Confirms gem-dimethyl group
HRMSm/zm/z 227.1648 ([M+H]+^+)Validates molecular formula

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maoecrystal Z
Reactant of Route 2
Maoecrystal Z

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